molecular formula C20H32F2O5 B601818 Lubiprostone Related Compound 3 CAS No. 1263283-38-0

Lubiprostone Related Compound 3

Cat. No.: B601818
CAS No.: 1263283-38-0
M. Wt: 390.47
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Description

Lubiprostone Related Compound 3 is a derivative of lubiprostone, a prostaglandin E1 analog. Lubiprostone is primarily used in the treatment of chronic idiopathic constipation, irritable bowel syndrome with constipation, and opioid-induced constipation. This compound shares structural similarities with lubiprostone but may exhibit distinct pharmacological properties and applications.

Mechanism of Action

Target of Action

Lubiprostone primarily targets the ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . These channels play a crucial role in the regulation of water and electrolyte balance in the body.

Mode of Action

Lubiprostone acts by specifically activating ClC-2 chloride channels . This activation is independent of protein kinase A action . The activation of these channels promotes the secretion of a chloride-rich fluid .

Biochemical Pathways

The activation of ClC-2 chloride channels leads to an efflux of chloride ions into the lumen, which in turn leads to an efflux of sodium ions . There is evidence that the E prostanoid receptor 4/cAMP/protein kinase A/cystic fibrosis transmembrane conductance regulator (EP4/cAMP/PKA/CFTR) pathway is involved in lubiprostone-induced Cl− and HCO3− secretion .

Pharmacokinetics

M3, a metabolite of lubiprostone in both humans and animals, is formed by the reduction of the carbonyl group at the 15-hydroxy moiety . M3 makes up less than 10% of the dose of radiolabeled lubiprostone .

Result of Action

The activation of ClC-2 chloride channels by lubiprostone increases intestinal fluid secretion, thereby softening the stool, increasing gastrointestinal motility, and inducing spontaneous bowel movements . This alleviates symptoms associated with chronic idiopathic constipation .

Action Environment

The action of lubiprostone can be influenced by environmental factors such as diet and the use of other medications. For example, the use of opioid medications can suppress secretomotor neuron excitability, which lubiprostone can bypass . Additionally, the efficacy of lubiprostone can be affected by the presence of certain conditions, such as irritable bowel syndrome .

Biochemical Analysis

Biochemical Properties

Lubiprostone Related Compound 3 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily activates chloride channels, specifically the ClC-2 chloride channels located on the apical side of gastrointestinal epithelial cells . This activation leads to increased chloride ion secretion into the intestinal lumen, which subsequently draws water into the lumen, softening stools and enhancing intestinal motility. The compound’s interaction with these chloride channels is crucial for its therapeutic effects.

Cellular Effects

This compound influences various cellular processes, particularly in gastrointestinal epithelial cells. It enhances cell signaling pathways related to chloride ion transport, which is essential for maintaining fluid balance in the intestines . Additionally, it affects gene expression by upregulating genes involved in chloride channel production and function. This compound also impacts cellular metabolism by altering the ionic balance within cells, which can influence overall cellular activity and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and activating ClC-2 chloride channels . This binding induces a conformational change in the channel protein, allowing chloride ions to pass through the cell membrane. The increased chloride ion flow into the intestinal lumen promotes water secretion, which is essential for its laxative effect. Additionally, this compound may interact with other proteins involved in chloride transport and regulation, further enhancing its therapeutic action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that continuous exposure to the compound can lead to sustained chloride channel activation and prolonged effects on intestinal motility . Degradation products may form over time, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively increases intestinal fluid secretion and motility without significant adverse effects . At higher doses, it can cause excessive fluid secretion, leading to diarrhea and potential dehydration. Toxicity studies have indicated that very high doses may result in adverse effects on other organ systems, highlighting the importance of dose optimization for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its activation and degradation. It is metabolized in the liver, where enzymes such as cytochrome P450s may play a role in its biotransformation . The compound’s metabolites are then excreted via the kidneys and feces. Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . The compound’s distribution is influenced by its lipophilicity and its ability to bind to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound is primarily localized in the apical membrane of gastrointestinal epithelial cells, where it exerts its chloride channel-activating effects . The compound may also be found in other cellular compartments, depending on its interactions with intracellular proteins and its metabolic state. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations, ensuring its proper function and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lubiprostone Related Compound 3 involves multiple steps, starting from prostaglandin E1. The key steps include:

    Oxidation: Prostaglandin E1 is oxidized to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form a bicyclic structure.

    Functional Group Modification: Various functional groups are introduced or modified to achieve the desired structure of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification: High-performance liquid chromatography and other purification techniques are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Lubiprostone Related Compound 3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: Substitution reactions can introduce different substituents to the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Lubiprostone Related Compound 3 has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for studying prostaglandin derivatives.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and chloride channel activation.

    Medicine: Research is conducted to explore its potential therapeutic applications beyond constipation treatment.

    Industry: It is used in the pharmaceutical industry for the development of new drugs and formulations.

Comparison with Similar Compounds

Similar Compounds

    Lubiprostone: The parent compound, used for treating constipation.

    Linaclotide: Another compound used for treating constipation, but with a different mechanism of action.

    Elobixibat: A bile acid transporter inhibitor used for treating chronic constipation.

Uniqueness

Lubiprostone Related Compound 3 is unique due to its specific structural modifications, which may result in distinct pharmacological properties. Unlike linaclotide and elobixibat, which have different mechanisms of action, this compound shares a similar mechanism with lubiprostone but may offer advantages in terms of efficacy, safety, or specific therapeutic applications.

Properties

CAS No.

1263283-38-0

Molecular Formula

C20H32F2O5

Molecular Weight

390.47

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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